molecular formula C40H34N4Na2O12S2 B1329935 Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate) CAS No. 6459-69-4

Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate)

Cat. No.: B1329935
CAS No.: 6459-69-4
M. Wt: 872.8 g/mol
InChI Key: XUZHXIHNGUZLPL-UHFFFAOYSA-L
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Description

Disodium 3,3’-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate) is a synthetic organic compound known for its vibrant red color. It is commonly used as a dye in various industrial applications, including textiles, leather, and paper. The compound is also referred to as Acid Red 134 and has the molecular formula C₄₀H₃₄N₄Na₂O₁₂S₂.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 3,3’-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate) involves several steps:

    Diazotization: The process begins with the diazotization of 2-methoxy-4-nitroaniline to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4,6-dihydroxynaphthalene-2-sulfonic acid under alkaline conditions to form the azo compound.

    Cyclohexylidene Formation: The intermediate product is then reacted with cyclohexanone to introduce the cyclohexylidene group.

    Final Coupling: The final step involves coupling the product with another molecule of 4,6-dihydroxynaphthalene-2-sulfonic acid to form the disodium salt.

Industrial Production Methods

Industrial production typically follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the naphthalene rings.

    Reduction: Reduction reactions can occur at the azo groups, converting them to amines.

    Substitution: Electrophilic substitution reactions can take place on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium dithionite or zinc dust in acidic conditions are common reducing agents.

    Substitution Reagents: Halogens or sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with quinone structures.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Disodium 3,3’-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate) is used as a pH indicator and in the study of azo compound reactions.

Biology

The compound is used in biological staining techniques to highlight structures in microscopic studies, particularly in histology and cytology.

Medicine

Industry

In the industrial sector, it is primarily used as a dye for textiles, leather, and paper

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its function as a dye and in biological staining. The molecular targets include various cellular structures that interact with the dye, allowing for visualization under a microscope.

Comparison with Similar Compounds

Similar Compounds

    Acid Red 1: Another azo dye with similar applications but different molecular structure.

    Acid Red 88: Known for its use in textile dyeing, with a different chromophore structure.

    Acid Red 18: Used in biological staining, with a simpler molecular structure.

Uniqueness

Disodium 3,3’-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate) is unique due to its cyclohexylidene group, which imparts additional stability and distinct color properties compared to other azo dyes. This structural feature enhances its performance in various applications, making it a versatile and valuable compound in both scientific research and industrial use.

Properties

IUPAC Name

disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]cyclohexyl]-2-methoxyphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36N4O12S2.2Na/c1-55-32-18-24(8-12-30(32)41-43-36-34(57(49,50)51)16-22-6-10-26(45)20-28(22)38(36)47)40(14-4-3-5-15-40)25-9-13-31(33(19-25)56-2)42-44-37-35(58(52,53)54)17-23-7-11-27(46)21-29(23)39(37)48;;/h6-13,16-21,45-48H,3-5,14-15H2,1-2H3,(H,49,50,51)(H,52,53,54);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZHXIHNGUZLPL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)N=NC4=C(C=C5C=CC(=CC5=C4O)O)S(=O)(=O)[O-])OC)N=NC6=C(C=C7C=CC(=CC7=C6O)O)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H34N4Na2O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60889550
Record name Disodium 3,3'-(cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonate)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

872.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6459-69-4
Record name 2-Naphthalenesulfonic acid, 3,3'-(cyclohexylidenebis((2-methoxy-4,1-phenylene)-2,1-diazenediyl))bis(4,6-dihydroxy-, sodium salt (1:2)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)-2,1-diazenediyl]]bis[4,6-dihydroxy-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 3,3'-(cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonate)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate)
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Q & A

Q1: What is the impact of Acid Red 134 on the dyeing process of Nylon 6 films using the foam dyeing method?

A2: Studies comparing foam dyeing with traditional dip dyeing methods show that Acid Red 134 exhibits lower non-ionic sorption to Nylon 6 films during foam dyeing. [] This means that a smaller amount of the dye is absorbed onto the film surface through non-ionic interactions, even under "overdyeing" conditions. This difference in sorption behavior is attributed to the unique environment of the foam, which influences dye-fiber interactions. [] Additionally, increasing surfactant concentration and decreasing dye concentration in the foam further reduce non-ionic sorption, indicating that dye-surfactant interactions play a crucial role in the dyeing process. []

Q2: How does Acid Red 134 interact with tannic acid, and what is the nature of this interaction?

A3: Capillary analysis studies have revealed that Acid Red 134 forms a 1:1 complex with tannic acid. [] Thermodynamic data, specifically the enthalpy change (ΔH°) associated with complex formation, suggests that this interaction is driven by hydrogen bonding between the dye and tannic acid molecules. [] This finding highlights the potential for Acid Red 134 to interact with other compounds through hydrogen bonding, potentially influencing its behavior in various applications.

Q3: Are there analytical techniques available to study Acid Red 134?

A4: While specific details on analytical methods for Acid Red 134 are limited in the provided research, capillary analysis is demonstrated as a valuable technique to study its interaction with other compounds like tannic acid. [] This method offers a simple and reproducible way to investigate complex formation and potentially other interactions involving Acid Red 134. Further research might explore additional analytical methods like spectrophotometry, chromatography, and mass spectrometry for characterization, quantification, and monitoring of this dye in various matrices.

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